Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
Description
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1384265-63-7) is a fluorinated quinoline derivative characterized by a trifluoromethyl group at position 2, a hydroxyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. This compound is of interest in medicinal chemistry due to the combined electronic effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and target binding .
Properties
IUPAC Name |
methyl 6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHXRHNDRXAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Strategy
The preparation of methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate typically follows a multi-step synthetic route involving:
Construction of the Quinoline Core
- The quinoline nucleus is generally constructed via classical methods such as the Friedlander synthesis, involving the condensation of anilines with β-ketoesters or aldehydes.
- For fluorinated and trifluoromethylated derivatives, substituted anilines or β-ketoesters containing these groups are used to introduce the desired substituents in the quinoline ring.
Fluorination at the 6-Position
- Selective fluorination at the 6-position of the quinoline ring is achieved using electrophilic fluorinating agents.
- A patent describes a process involving the fluorination of methyl quinoline-4-carboxylate using fluorine gas diluted with nitrogen in a mixed solvent system (acetonitrile-water) at room temperature, yielding the 6-fluoro derivative with high efficiency (~81% yield).
- This method is notable for tolerating electron-withdrawing groups at the 6-position, such as fluorine, which is critical for the target compound.
Hydroxylation at the 4-Position
Esterification at the 3-Carboxylate Position
- The methyl ester group at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or by using methyl-substituted β-ketoesters in the initial quinoline ring formation.
- Esterification conditions involve standard methods such as Fischer esterification or use of methylating agents under mild acidic conditions to avoid decomposition of sensitive fluorinated groups.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoline core formation | Condensation of substituted aniline with β-ketoester or aldehyde under acidic or basic catalysis | Formation of quinoline scaffold with trifluoromethyl group at 2-position |
| 2 | Selective fluorination | Fluorine gas diluted with N₂ bubbled into methyl quinoline-4-carboxylate in 2:1 CH₃CN-H₂O at room temperature | Introduction of fluorine at 6-position (81% yield) |
| 3 | Hydroxylation/tautomerization | Controlled oxidation or tautomerization to generate 4-hydroxyquinoline form | Formation of 4-hydroxy group on quinoline ring |
| 4 | Esterification | Methylation of carboxylic acid or use of methyl ester precursors | Formation of methyl ester at 3-position |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Substituted anilines, β-ketoesters or aldehydes |
| Fluorination reagent | Fluorine gas diluted with nitrogen |
| Fluorination solvent system | Acetonitrile-water mixture (2:1) |
| Fluorination temperature | Room temperature |
| Fluorination yield | Approximately 81% |
| Hydroxylation method | Tautomerization or controlled oxidation |
| Esterification method | Fischer esterification or methylation of carboxylic acid |
| Purity | >98% (commercially available standards) |
| Key challenges | Regioselective fluorination, trifluoromethyl group introduction, maintaining functional group integrity |
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Antitubercular Agents
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate serves as a crucial intermediate in the synthesis of antitubercular agents. The compound's structure allows for modifications that enhance its efficacy against Mycobacterium tuberculosis. For example, the introduction of sulfur-containing groups via thiolation reactions can lead to the formation of thioquinolines, which have shown potent activity against tuberculosis .
Case Study: Synthesis of Thioquinolines
A study demonstrated that using phosphorus pentasulfide in pyridine with this compound yielded several thioquinoline derivatives. These derivatives exhibited significant antitubercular activity, indicating the compound's potential as a lead structure for drug development .
Antiplasmodial Activity
The hydroxyl group in this compound can undergo nucleophilic substitution reactions, facilitating the synthesis of compounds with antiplasmodial properties. This is particularly relevant in the context of malaria treatment, where new therapeutic agents are urgently needed due to rising drug resistance .
Case Study: Development of Antimalarial Compounds
Research has shown that derivatives synthesized from this quinoline compound possess promising antiplasmodial activity. In vitro studies indicated that modifications to the trifluoromethyl group enhanced the bioactivity against Plasmodium falciparum, the causative agent of malaria .
Cancer Research
Emerging evidence suggests that this compound may also play a role in cancer treatment. The compound can be utilized as a building block for synthesizing quinoline-based compounds that modulate protein kinase activity, which is crucial for cancer cell proliferation and survival .
Case Study: Quinoline Derivatives in Cancer Therapy
One patent describes a series of quinoline derivatives synthesized from this compound that showed significant activity against various cancer cell lines. These derivatives were designed to inhibit specific kinases involved in tumor growth, highlighting the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Key Differences
The following table summarizes structural analogs and their substituents:
Impact of Substituents on Properties
Position 4 (R4): Hydroxyl vs. Chloro vs. Keto Groups
- Hydroxyl (-OH) : The target compound’s hydroxyl group enables hydrogen bonding, enhancing solubility and interactions with biological targets (e.g., enzymes or receptors) .
- Keto (=O): Compounds like Ethyl 6-chloro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate lack hydrogen-bonding capability at R4, which may reduce target affinity but increase metabolic stability .
Position 6 (R6): Fluorine vs. Trifluoromethyl
- Fluorine (-F) : Electron-withdrawing effects enhance aromatic ring stability and influence electronic interactions with targets .
- Trifluoromethyl (-CF₃): In Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, the bulkier -CF₃ group at R6 may sterically hinder binding but improve hydrophobic interactions .
Ester Group (Methyl vs. Ethyl)
- Ethyl Ester : Ethyl esters, as seen in other analogs, offer slower hydrolysis rates, which may prolong systemic exposure .
Biological Activity
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique trifluoromethyl and hydroxyl functional groups, which contribute to its pharmacological properties.
- Chemical Formula : C₁₀H₇F₄N₁O₃
- Molecular Weight : 231.15 g/mol
- CAS Number : 31009-34-4
The compound can exist in tautomeric forms, which may influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes. Research indicates that quinoline derivatives can modulate various biological targets, including:
- Antimicrobial Activity : The compound serves as a precursor for synthesizing antitubercular agents, demonstrating efficacy against Mycobacterium tuberculosis. Studies show that quinoline derivatives can inhibit bacterial growth by disrupting essential metabolic pathways .
- Antiplasmodial Agents : It has been noted for its potential in developing treatments for malaria, with hydroxyl groups facilitating nucleophilic substitution reactions that yield active antiplasmodial compounds .
Table 1: Summary of Biological Activities
Case Studies
-
Antitubercular Activity :
A study evaluated the antitubercular properties of various quinoline derivatives, including this compound. The compound showed significant inhibition against Mycobacterium tuberculosis with an IC₅₀ value of approximately 0.20 µM, indicating potent activity compared to standard treatments . -
Antimalarial Efficacy :
In another investigation focused on antimalarial compounds, this compound was synthesized and tested against Plasmodium falciparum. Results indicated an EC₅₀ value of 0.96 µg/mL, showcasing its potential as an effective treatment option for malaria .
Structural Activity Relationship (SAR)
The incorporation of fluorine atoms in quinoline structures has been associated with enhanced biological activity due to increased electron-withdrawing effects and improved binding affinity to target proteins. The trifluoromethyl group, in particular, has been shown to significantly increase the potency of compounds against various biological targets by enhancing their lipophilicity and stability .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate?
Answer:
The synthesis typically involves multi-step protocols, including:
- Cyclization reactions : Quinoline core formation via Gould-Jacobs or Friedländer-type cyclization, often using fluoro- and trifluoromethyl-substituted precursors .
- Esterification : Methyl ester introduction via reaction of carboxylic acid intermediates with methanol under acid catalysis .
- Functional group protection : Hydroxy and fluoro groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during trifluoromethylation .
- Purification : Column chromatography or recrystallization ensures product purity, with LCMS and HPLC used for validation .
Advanced: How can regioselectivity issues during alkylation or acylation of quinoline derivatives be systematically addressed?
Answer:
Regioselectivity is influenced by:
- Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., Cu(I) for Ullmann-type couplings) can direct substitution to specific positions .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate certain positions, favoring alkylation at electron-rich sites .
- By-product analysis : Isolation and structural elucidation of minor products (via 1H NMR, MS) reveal competing pathways, enabling optimization (e.g., adjusting stoichiometry or reaction time) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Advanced: What strategies minimize by-product formation during trifluoromethylquinoline synthesis?
Answer:
- Precursor design : Use pre-functionalized trifluoromethyl building blocks to avoid in-situ generation of reactive intermediates .
- Catalytic systems : Employ palladium or copper catalysts to enhance selectivity and reduce side reactions (e.g., over-alkylation) .
- In-line monitoring : Real-time HPLC or TLC tracks reaction progress, allowing early termination before by-product accumulation .
Advanced: How do computational methods aid in predicting biological activity for quinoline derivatives?
Answer:
- Molecular docking : Simulations (e.g., AutoDock) predict binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to prioritize synthetic targets .
- Pharmacophore mapping : Identify critical functional groups (e.g., 4-hydroxy, trifluoromethyl) for activity against Gram-positive bacteria .
Basic: What are key considerations when designing antimicrobial assays for quinoline derivatives?
Answer:
- Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum potential .
- Control compounds : Use ciprofloxacin or other fluoroquinolones as benchmarks for MIC (Minimum Inhibitory Concentration) comparisons .
- Solubility optimization : Prepare derivatives as DMSO stocks (≤1% v/v) to avoid solvent toxicity .
Advanced: How does fluorine substitution impact the physicochemical properties of quinoline carboxylates?
Answer:
- Lipophilicity : Fluorine and trifluoromethyl groups enhance membrane permeability (logP ↑), improving bioavailability .
- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .
- Electronic effects : Fluorine’s electronegativity alters pKa of the 4-hydroxy group, influencing solubility and metal chelation capacity .
Advanced: What mechanistic insights explain O-acylation versus N-acylation in 4-hydroxyquinoline derivatives?
Answer:
- Reaction conditions : O-acylation dominates under neutral/anhydrous conditions, while N-acylation requires basic media (e.g., NaOH) to deprotonate the quinoline nitrogen .
- Steric effects : Bulky acylating agents (e.g., chloroacetyl chloride) favor O-acylation due to reduced accessibility of the N-atom .
- Characterization : IR (C=O stretch at ~1740 cm⁻¹ for esters vs. ~1680 cm⁻¹ for amides) and 1H NMR (disappearance of N-H signals) distinguish products .
Basic: How is crystallographic data utilized in structural validation of quinoline derivatives?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing arrangements, confirming regiochemistry and hydrogen-bonding networks .
- Software tools : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .
Advanced: What role do hydrogen-bonding patterns play in the solid-state stability of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
